Differential Potency Against Trypanosoma cruzi Relative to Direct Analog Antitrypanosomal Agent 10
Antitrypanosomal agent 11 demonstrates a quantifiably higher potency against the clinically relevant T. cruzi parasite compared to its closest commercially available analog, Antitrypanosomal agent 10. Under comparable in vitro assay conditions, agent 11 achieves half-maximal inhibitory concentration (IC50) of 0.23 μM, representing an approximate 22% improvement in potency over agent 10's IC50 of 0.28 μM . This differential is meaningful for researchers seeking to maximize initial hit potency or minimize compound consumption in dose-response studies.
| Evidence Dimension | In vitro potency against Trypanosoma cruzi |
|---|---|
| Target Compound Data | IC50 = 0.23 μM |
| Comparator Or Baseline | Antitrypanosomal agent 10 (IC50 = 0.28 μM) |
| Quantified Difference | ~22% more potent (0.05 μM absolute difference) |
| Conditions | In vitro parasite growth inhibition assay; specific strain and incubation time not explicitly detailed in vendor datasheets, but reported under standardized commercial assay conditions . |
Why This Matters
This potency differential directly impacts the compound concentration required for in vitro efficacy studies, potentially reducing off-target effects at lower working concentrations and lowering material procurement costs for large-scale screening campaigns.
